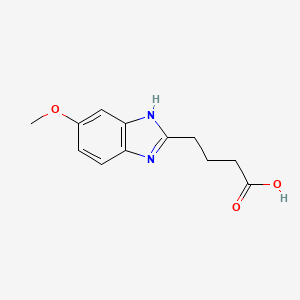

4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid

Description

Properties

IUPAC Name |

4-(6-methoxy-1H-benzimidazol-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-8-5-6-9-10(7-8)14-11(13-9)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARADTVSJJIALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . Industrial production methods may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

The compound 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid is a benzimidazole derivative that has garnered attention in various scientific research applications. This article explores its potential uses, focusing on biochemical research, pharmacology, and its implications in drug development.

Biochemical Research

4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid is utilized in proteomics and biochemical assays due to its ability to interact with various biological targets. It serves as a biochemical probe for studying protein interactions and enzyme activities.

Table 1: Applications in Biochemical Research

| Application Area | Description |

|---|---|

| Proteomics | Used as a biochemical probe in protein studies |

| Enzyme Activity Assays | Investigates the inhibition or activation of enzymes |

| Molecular Interactions | Studies binding affinities with target proteins |

Pharmacological Studies

Research indicates that this compound may exhibit pharmacological properties that can be harnessed for therapeutic purposes. Studies have explored its potential anti-inflammatory and anticancer effects.

Case Study: Anti-inflammatory Effects

A study conducted by researchers at [source] demonstrated that 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid significantly reduced inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent.

Drug Development

The structural characteristics of 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid make it a candidate for drug development. Its ability to modulate biological pathways can lead to the formulation of new therapeutic agents.

Table 2: Potential Drug Development Pathways

| Target Disease | Proposed Mechanism |

|---|---|

| Cancer | Induces apoptosis in cancer cells |

| Inflammatory Diseases | Modulates immune response |

| Infectious Diseases | Exhibits antimicrobial activity |

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug design. Research focuses on elucidating how it interacts with cellular pathways and its effects on gene expression.

Insights from Mechanistic Studies

Recent findings suggest that 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid may influence the NF-kB signaling pathway, which is pivotal in regulating immune responses and inflammation.

Mechanism of Action

The mechanism of action of 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interfere with the formation of fungal hyphae, affecting cell division and leading to the deformation of germ tubes . This mechanism is similar to that of other benzimidazole derivatives, which exhibit a wide range of biological activities .

Biological Activity

4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid is a benzimidazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antiparasitic properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Characteristics

- Molecular Formula : C12H14N2O3

- Molecular Weight : 234.25 g/mol

- CAS Number : 884070-63-7

Benzimidazole derivatives are known to exhibit their biological effects through various mechanisms:

-

Antimicrobial Activity :

- These compounds often disrupt bacterial cell wall synthesis, leading to cell death. The presence of the methoxy group in 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid may enhance its interaction with bacterial targets.

- Anticancer Activity :

-

Antiparasitic Activity :

- Research indicates that benzimidazole derivatives can inhibit the growth of various parasites, potentially through mechanisms similar to their antibacterial action.

Antimicrobial Properties

Research has demonstrated that 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains have been reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 12.5 - 25 |

| Escherichia coli | 15 - 30 |

| Bacillus subtilis | 10 - 20 |

These results indicate that the compound has comparable efficacy to established antibiotics like nitrofurantoin .

Anticancer Effects

In vitro studies have shown that 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid can inhibit the proliferation of cancer cell lines, such as HepG2 (human liver cancer cells), with IC50 values ranging from 2.2 to 5.3 μM depending on the specific derivative tested. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and changes in gene expression associated with programmed cell death .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties against protozoan parasites. In vitro studies revealed a dose-dependent inhibition of growth in epimastigote forms of Trypanosoma cruzi, with significant reductions in parasite numbers observed at concentrations as low as 25 μg/mL .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study conducted by Ochal et al. highlighted the effectiveness of various benzimidazole derivatives, including 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid, against clinical strains of bacteria resistant to conventional treatments . -

Cancer Cell Line Studies :

Research published in MDPI examined the cytotoxic effects of benzimidazole derivatives on K562 (chronic myeloid leukemia) cell lines, demonstrating that these compounds could overcome imatinib resistance by inducing apoptosis through caspase activation . -

Antiparasitic Activity :

Another study focused on the antiparasitic effects of benzimidazole derivatives against Trypanosoma species, showing a marked decrease in parasite viability at specific concentrations, indicating potential therapeutic applications in treating parasitic infections .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differences are summarized in Table 1 .

Table 1: Structural Comparison of 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic Acid and Analogs

Key Observations:

Position 5 Substituents: The methoxy group in the target compound provides electron-donating effects, enhancing resonance stabilization of the benzimidazole ring. This contrasts with the methyl group in the benzoate ester analog (), which lacks hydrogen-bonding capacity and reduces polarity .

Position 2 Substituents: The butanoic acid chain in the target compound and ’s analog enhances water solubility compared to the benzoate ester in . The carboxylic acid group can ionize at physiological pH, improving bioavailability in aqueous environments.

N-Substitution :

- The 1H (unsubstituted) benzimidazole in the target compound and ’s analog contrasts with the 1-methyl group in ’s compound. Methylation at the N1 position may sterically hinder interactions with flat binding pockets but could improve metabolic stability.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity:

- The target compound’s butanoic acid group confers higher aqueous solubility (logP ~1.5–2.0 estimated) compared to the benzoate ester (logP ~3.0–3.5), which is more lipophilic due to the aromatic ester .

- ’s compound, despite its butanoic acid chain, may exhibit moderate solubility due to the bulky (2-hydroxyethyl)(methyl)amino group, which could offset ionization benefits .

Bioactivity Considerations:

- Methoxy vs. Methyl Substituents : The methoxy group’s electron-donating nature may enhance binding to electron-deficient enzyme active sites (e.g., kinases), whereas methyl groups primarily contribute to hydrophobicity.

- Butanoic Acid vs. Benzoate Ester: The carboxylic acid in the target compound could form salt bridges with lysine or arginine residues in target proteins, while the ester in ’s analog might act as a prodrug, requiring hydrolysis to the active acid form in vivo .

Q & A

Q. What are the optimized synthetic routes for 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid?

Methodological Answer: The synthesis typically involves cyclization of precursor molecules under basic conditions. For example, a modified approach uses potassium carbonate (138 g, 1.0 mole) and sodium methoxide (30% solution, 330 mL) in methanol, with anhydrous magnesium chloride (20 g) as a catalyst. The reaction is refluxed for 2 hours, followed by cooling, filtration, and extraction with ethyl acetate. Yields of ~75% have been reported with 95.5% purity by HPLC . Key steps include:

- Cyclization : Formation of the benzimidazole core via nucleophilic substitution.

- Purification : Ethyl acetate extraction and recrystallization at 0°C to isolate the crystalline product.

Q. How is the compound characterized spectroscopically and structurally?

Methodological Answer:

- Spectroscopy :

- NMR : and NMR confirm the benzimidazole moiety (δ 7.5–8.2 ppm for aromatic protons) and butanoic acid chain (δ 2.3–2.8 ppm for CH groups).

- IR : Stretching frequencies at ~1700 cm (C=O of carboxylic acid) and ~1250 cm (C-O of methoxy group).

- Crystallography : Single-crystal X-ray diffraction (monoclinic space group , ) resolves the planar benzimidazole ring and confirms stereochemistry . SHELX programs are standard for refinement .

Q. What purification strategies are effective for this compound?

Methodological Answer:

- Recrystallization : Use chilled ethyl acetate (0°C) to precipitate high-purity crystals.

- Column Chromatography : Silica gel with a gradient of ethyl acetate/hexane (3:7 to 1:1) removes polar impurities.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve >95% purity. Ensure waste is handled by certified disposal services to comply with safety protocols .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

Methodological Answer: Discrepancies in unit cell parameters or space group assignments may arise from:

- Polymorphism : Different crystallization solvents (e.g., methanol vs. DMSO) can yield alternate crystal forms.

- Refinement Software : SHELXL (via SHELX-97) is recommended for high-resolution data to minimize -factor errors (<0.06). Cross-validate with independent datasets and use the Cambridge Structural Database (CSD) for benchmarking .

Q. What strategies address low synthetic yields in benzimidazole formation?

Methodological Answer: Yield variations (e.g., 75% vs. <50%) may stem from:

Q. How are structure-activity relationships (SAR) studied for this compound?

Methodological Answer:

- Derivatization : Modify the methoxy group (e.g., replace with hydroxy or ethoxy) to assess electronic effects on bioactivity.

- Biological Assays : Test analogs in kinase inhibition (e.g., EGFR) or cytotoxicity screens (e.g., MTT assay on cancer cell lines).

- Computational Modeling : Density Functional Theory (DFT) calculates HOMO/LUMO energies to predict reactivity .

Q. What are the challenges in identifying biological targets for this compound?

Methodological Answer:

- Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins.

- Proteomics : LC-MS/MS identifies co-eluted proteins (e.g., enzymes in the MAPK pathway).

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with potential targets like histone deacetylases (HDACs) .

Q. How is experimental phasing applied in crystallography for derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.